![molecular formula C25H14ClN5O3 B13783463 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- CAS No. 85223-09-2](/img/structure/B13783463.png)
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- is a complex organic compound known for its vibrant color properties. It is often used in the pigment and dye industry due to its stability and intense coloration .
Métodos De Preparación
The synthesis of 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-Anthracenedione and 7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazoline.
Diazotization: The 7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazoline is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 9,10-Anthracenedione under alkaline conditions to form the azo compound.
Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the azo group to amines, altering the color properties of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions .
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its ability to intercalate with DNA.
Industry: Widely used in the pigment and dye industry for coloring textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research .
Comparación Con Compuestos Similares
Similar compounds include other anthracenedione derivatives and azo compounds. Compared to these, 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- is unique due to its specific structural features, which confer distinct color properties and biological activities .
Similar Compounds
- 9,10-Anthracenedione, 1-[(5,7-dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-
- 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylsulfonyl)oxy]phenylamino]-
- 9,10-Anthracenedione, 1,4-bis(methylamino)- .
Propiedades
Número CAS |
85223-09-2 |
|---|---|
Fórmula molecular |
C25H14ClN5O3 |
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
1-[(7-chloro-2-methyl-9-oxo-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C25H14ClN5O3/c1-12-21(24-27-18-10-9-13(26)11-17(18)25(34)31(24)30-12)29-28-19-8-4-7-16-20(19)23(33)15-6-3-2-5-14(15)22(16)32/h2-11,30H,1H3 |
Clave InChI |
QGBYFSCNFMMNGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC3=C(C=C(C=C3)Cl)C(=O)N2N1)N=NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


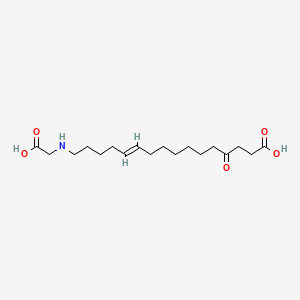
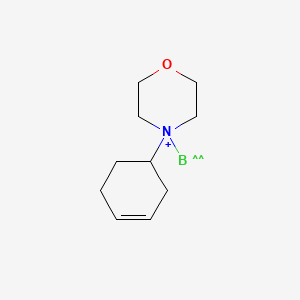
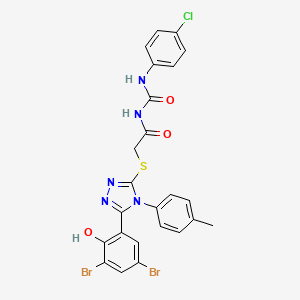
![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
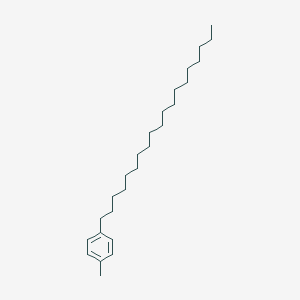

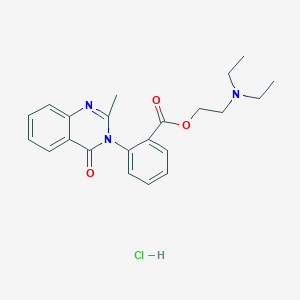
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)

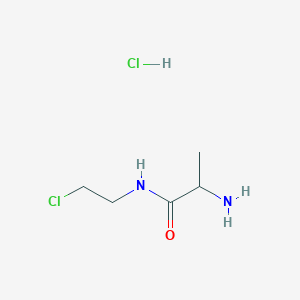
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
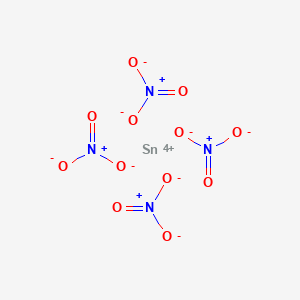
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
